molecular formula C14H15ClF3N5O B5591370 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B5591370
M. Wt: 361.75 g/mol
InChI Key: BXKFBLYPGNCDKX-UHFFFAOYSA-N
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Description

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a diazepane ring, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole precursors. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the pyridine ring allows for oxidation reactions, often using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the diazepane ring provides structural flexibility. The oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

    2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxypropanoic acid: Shares the trifluoromethyl pyridine moiety but differs in the presence of the phenoxypropanoic acid group.

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar pyridine structure but with an acetonitrile group instead of the diazepane and oxadiazole rings.

The uniqueness of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)-5-methyl-1,3,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O/c1-9-20-21-13(24-9)23-4-2-3-22(5-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKFBLYPGNCDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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